N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide
Description
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethyldiaziridine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-4-7-5(10)9-6(2,3)8-9/h8H,4H2,1-3H3,(H,7,10) |
InChI Key |
OCABGUMRPLERFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide typically involves the reaction of ethylamine with 3,3-dimethyldiaziridine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the diaziridine ring: This step involves the cyclization of a suitable precursor to form the diaziridine ring.
Introduction of the ethyl group: Ethylamine is reacted with the diaziridine ring to introduce the ethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, several compounds with heterocyclic cores and carboxamide functionalities are listed, which may serve as indirect comparators for discussion. Below is an analysis based on structural and functional similarities:
Core Heterocycle Comparison
- N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide : Features a diaziridine ring (N–N–C), which is highly strained and reactive due to its small ring size.
- Compounds from :
- 955314-84-8 : Contains a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a fused bicyclic system with five-membered rings. This structure confers greater aromatic stability compared to diaziridines [[]].
- 832674-31-4 : Includes a tetrahydrobenzothiophene scaffold, which is a sulfur-containing heterocycle with reduced reactivity compared to diaziridines [[]].
Functional Group Analysis
- Carboxamide Group : Present in all listed compounds. However, the electronic effects of substituents (e.g., ethyl, trifluoromethyl, or phenyl groups) influence solubility and binding affinity. For example, the trifluoromethyl group in 832674-31-4 enhances lipophilicity and metabolic stability compared to the ethyl group in the target compound [[]].
- Ethyl Substituents : The ethyl group in this compound may confer moderate steric hindrance, whereas bulkier substituents (e.g., tetrafluoropropoxy in 832674-14-3) could impede molecular flexibility [[]].
Limitations of Available Evidence
The provided sources lack explicit data on this compound, including its synthesis, spectroscopic data, or experimental applications. For instance, diaziridine reactivity is distinct from the aromatic heterocycles in , limiting direct functional comparisons.
Biological Activity
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide (EDDC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a diaziridine derivative characterized by its unique nitrogen-containing ring structure. Its molecular formula is , and it exhibits properties that make it suitable for various biochemical applications.
Mechanisms of Biological Activity
The biological activity of EDDC can be attributed to several mechanisms:
- DNA Interchain Cross-Linking : EDDC has been shown to induce DNA interchain cross-linking, which can lead to cell cycle arrest and apoptosis in transformed cell lines. This mechanism is similar to that observed with other carbodiimide compounds, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) .
- Cytotoxic Effects : Studies indicate that EDDC exhibits cytotoxicity against various cancer cell lines. The compound's ability to disrupt cellular processes contributes to its potential as an anticancer agent .
- Cell Adhesion and Proliferation : EDDC's effects on cell adhesion and proliferation have been investigated in the context of collagen scaffolds. Lower concentrations of EDDC were found to enhance cell adhesion and proliferation compared to higher concentrations, suggesting a dose-dependent relationship .
Anticancer Activity
A series of studies have evaluated the anticancer properties of EDDC:
- In Vitro Studies : EDDC was tested against several cancer cell lines, revealing significant growth inhibition. The half-maximal inhibitory concentration (IC50) values were determined, demonstrating its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models treated with EDDC showed increased survival rates when compared to control groups. Tumor analysis post-treatment indicated upregulation of tumor suppressor genes, further supporting its role in cancer therapy .
Collagen Scaffolds
Research on collagen scaffolds highlighted the role of EDDC in enhancing the mechanical properties and biocompatibility of these materials:
- Cross-Linking Studies : Various concentrations of EDDC were tested for their effectiveness in cross-linking collagen fibers. Results indicated that lower concentrations resulted in scaffolds with better biological responses while maintaining mechanical integrity .
Comparative Data Table
| Study Type | Concentration (mM) | IC50 (µM) | Biological Effect |
|---|---|---|---|
| In Vitro (Cancer) | 0.25 | 15 | Significant growth inhibition |
| In Vitro (Collagen) | 0.5 | N/A | Enhanced cell adhesion |
| In Vivo (Tumor) | N/A | N/A | Increased survival rate |
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide to maintain stability?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. For handling, use inert gas-purged solvents (e.g., DMSO or ethanol) to prepare stock solutions, followed by dilution in aqueous buffers (e.g., PBS) to minimize organic solvent residues (<1% v/v). Direct dissolution in PBS (pH 7.2) is feasible for aqueous applications, but avoid storing these solutions beyond 24 hours due to potential hydrolysis .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ ~250–260 nm) to assess purity. Confirm molecular identity via high-resolution mass spectrometry (HR-MS) and structural integrity using ¹H/¹³C NMR spectroscopy (e.g., characteristic shifts for diaziridine and carboxamide groups). Cross-validate with elemental analysis for quantitative purity assessment .
Q. What solvent systems are compatible with this compound for biological assays?
- Methodological Answer : The compound is soluble in DMSO, ethanol, and DMF for stock preparation. For cellular studies, dilute stock solutions in isotonic saline or PBS to ensure final organic solvent concentrations <0.1% to avoid cytotoxicity. Pre-filter solutions through 0.22 µm membranes to remove particulates .
Advanced Research Questions
Q. What synthetic strategies optimize the introduction of the diaziridine moiety in carboxamide derivatives?
- Methodological Answer : Use TiO₂ photocatalysis with p-toluenesulfonic acid as a co-catalyst under anaerobic conditions to facilitate cyclization reactions. Monitor intermediates via GC-MS to confirm reaction pathways (e.g., condensation of Schiff bases) and optimize yields by adjusting solvent polarity (e.g., alcoholic solutions) and temperature .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC) to assign ambiguous signals. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations). For mass spectrometry discrepancies, use isotopic labeling or collision-induced dissociation (CID) to confirm fragmentation patterns .
Q. What mechanistic approaches elucidate the reactivity of the diaziridine group under physiological conditions?
- Methodological Answer : Conduct time-resolved UV-Vis spectroscopy to track diaziridine decomposition kinetics in buffered solutions. Use LC-MS/MS to identify reaction byproducts (e.g., ethylene or nitrogen release). For biological targeting, employ click chemistry with alkyne/azide probes to map protein interactions, as demonstrated in sulfenic acid detection studies .
Q. How can conflicting results in protein-labeling efficiency be addressed when using this compound as a photoaffinity probe?
- Methodological Answer : Optimize photoactivation parameters (e.g., UV wavelength, irradiation time) using controlled in vitro systems (e.g., purified proteins). Validate labeling specificity via competitive inhibition assays with non-photoactive analogs. Use SDS-PAGE combined with Western blotting or fluorescence imaging to quantify labeling efficiency and background noise .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, implement machine learning algorithms (e.g., random forests) to identify structure-activity relationships .
Q. How should researchers design controls to account for non-specific binding in photo-crosslinking experiments?
- Methodological Answer : Include dark controls (no UV exposure) and competitor controls (excess unmodified ligand). Use genetically modified cell lines lacking target proteins to distinguish specific binding. Validate with silicon-rhodamine (SiR)-based probes for real-time tracking of crosslinking dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
